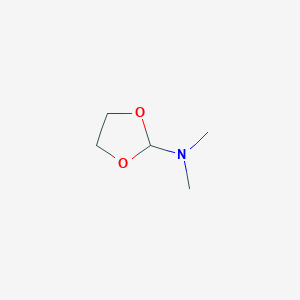![molecular formula C12H7ClN2 B100858 2-Chlorobenzo[c]cinnoline CAS No. 18591-94-1](/img/structure/B100858.png)
2-Chlorobenzo[c]cinnoline
Übersicht
Beschreibung
2-Chlorobenzo[c]cinnoline is a derivative of Benzo[c]cinnoline . Benzo[c]cinnoline is a tricyclic organic compound with the formula C12H8N2 . It is formally derived by oxidative dehydrogenation of 2,2’-diaminobiphenyl .
Synthesis Analysis
The synthesis of cinnoline derivatives has been reported to be carried out using metal-catalyzed C-C and C-N bond formation reactions . In a specific study, this compound was found to yield 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline on reaction with lithium dimethylamide .Molecular Structure Analysis
The molecular structure of this compound is similar to that of Benzo[c]cinnoline, which is an aromatic heterocyclic compound with the formula C12H8N2 . It is a tricyclic compound where two nitrogen atoms are part of the six-membered ring .Chemical Reactions Analysis
This compound has been found to yield 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline on reaction with lithium dimethylamide . Another study reported a transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Reactions with Lithium Dialkylamide 2-Chlorobenzo[c]cinnoline has been a focus of chemical research, particularly in its reactions with lithium dialkylamide. Studies reveal that it yields products like 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline when reacted with lithium dimethylamide. Interestingly, the products and their ratios vary based on the specific reactants and conditions used, indicating a rich chemistry with potential applications in material science or pharmaceutical synthesis (Lewis & Reiss, 1968), (Lewis, Prager & Ross, 1975).
Aminobenzo[c]cinnolines Formation Investigations into the reactions of chlorobenzo[c]cinnolines with potassium amide in ammonia have demonstrated the formation of aminobenzo[c]cinnolines, a process which involves mixed addition-elimination and elimination-addition mechanisms. This implies the versatility of this compound in synthesizing a range of compounds, potentially opening doors to new materials and pharmaceuticals (Lewis, Prager & Ross, 1975).
Biological Activity and Medicinal Chemistry
Cinnoline Derivatives The cinnoline nucleus, part of the this compound structure, is integral in medicinal chemistry. Derivatives of cinnoline have been reported to exhibit a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor properties. This underscores the potential of this compound in the development of new pharmaceutical agents (Szumilak & Stańczak, 2019).
Development of Kinase Inhibitors 4-(2-Fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have shown promising results as c-Met kinase inhibitors. These compounds, part of broader research involving this compound, exhibited significant antiproliferative activity against various cancer cell lines. This positions this compound as a key compound in the exploration of novel cancer treatments (Li et al., 2013).
Zukünftige Richtungen
Future research could focus on the development of novel transition-metal-free mediated reactions from simple substrates to obtain the cinnoline framework . Additionally, there is a surge in the significance of designing innovative cinnoline, quinoxalines, and quinazolines derivatives, examining their different properties and potential applications .
Eigenschaften
IUPAC Name |
2-chlorobenzo[c]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGNTCUCRWUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















